2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile
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Overview
Description
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile is a heterocyclic compound that belongs to the indolizine familyThis compound, with the molecular formula C17H13N3O, has garnered interest due to its unique structural features and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile typically involves the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of potassium carbonate base and anhydrous DMF solvent . The reaction conditions are carefully controlled to ensure the formation of the desired indolizine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile involves its interaction with various molecular targets and pathways. The indolizine nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as indole-3-acetic acid, which is a plant hormone.
Other indolizines: Including 7-formyl-2-methylindolizine and 7-methyl-2-phenylindolizine.
Uniqueness
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile stands out due to its unique combination of the indolizine nucleus with benzoyl and amino groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-amino-3-benzoyl-7-methylindolizine-1-carbonitrile |
InChI |
InChI=1S/C17H13N3O/c1-11-7-8-20-14(9-11)13(10-18)15(19)16(20)17(21)12-5-3-2-4-6-12/h2-9H,19H2,1H3 |
InChI Key |
QZCKNHTZTFMYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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